molecular formula C9H11NO3 B2921493 ethyl 4-formyl-5-methyl-1H-pyrrole-2-carboxylate CAS No. 25907-30-6

ethyl 4-formyl-5-methyl-1H-pyrrole-2-carboxylate

Cat. No. B2921493
M. Wt: 181.191
InChI Key: IREKIHPINCBPHF-UHFFFAOYSA-N
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Patent
US07709503B2

Procedure details

Trimethoxymethane (1.18 ml, 10.78 mmol) was added to a solution of ethyl 5-methyl-1H-pyrrole-2-carboxylate (Intermediate 20) (0.5 g, 3.26 mmol) in TFA (2.5 ml) at 0° C. The reaction was stirred at that temperature for 10 mins then quenched with cold water (20 ml). The layers were separated and the aqueous layer was extracted with EtOAc. The combined organic extracts were dried over magnesium sulfate and concentrated to give yellow solid which was purified by flash chromatography (10% to 20% EtOAc in hexanes, 0.25 g).
Quantity
1.18 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2]C(OC)OC.[CH3:8][C:9]1[NH:13][C:12]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[CH:11][CH:10]=1>C(O)(C(F)(F)F)=O>[CH:1]([C:10]1[CH:11]=[C:12]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[NH:13][C:9]=1[CH3:8])=[O:2]

Inputs

Step One
Name
Quantity
1.18 mL
Type
reactant
Smiles
COC(OC)OC
Name
Quantity
0.5 g
Type
reactant
Smiles
CC1=CC=C(N1)C(=O)OCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(N1)C(=O)OCC
Name
Quantity
2.5 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred at that temperature for 10 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then quenched with cold water (20 ml)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give yellow solid which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (10% to 20% EtOAc in hexanes, 0.25 g)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C(=O)C=1C=C(NC1C)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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